6α,3'-p-Dihydroxy Paclitaxel-d5
Description
6α,3'-p-Dihydroxy Paclitaxel-d5 is a deuterium-labeled derivative of paclitaxel, a well-known microtubule-stabilizing chemotherapeutic agent. This compound is specifically modified with five deuterium atoms and hydroxyl groups at the 6α and 3'-para positions of the taxane core . It is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying paclitaxel in biological matrices, owing to its isotopic stability and structural similarity to the parent compound .
Properties
Molecular Formula |
C₄₇H₄₆D₅NO₁₆ |
|---|---|
Molecular Weight |
890.94 |
Synonyms |
αR,βS)-β-(Benzoylamino-d5)-α,4-dihydroxybenzenepropanoic Acid 6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl Ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key structural distinctions lie in its dual hydroxylation (6α and 3'-para positions) and deuterium labeling (five atoms). Below is a comparative analysis of structurally related paclitaxel analogs:
Key Observations:
Research and Commercial Considerations
- Synthesis and Availability: Deuterated analogs are commercially available but costly (e.g., Paclitaxel-d5 at $557/mg) .
- Regulatory Status: All deuterated analogs are research-grade, emphasizing non-clinical use .
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